4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile
Description
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylbenzyl group, and a carbonitrile group attached to a pyrrole ring
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[(2-methylphenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-4-2-3-5-17(15)13-24-14-18(11-20(24)12-23)21(25)10-16-6-8-19(22)9-7-16/h2-9,11,14H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYYPRJOCKGQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a nucleophilic substitution reaction using 2-methylbenzyl bromide and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the intermediate compound with a cyanating agent such as sodium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study reported that pyrrole derivatives showed significant growth inhibition in cancer cell lines, particularly in HT29 (human colorectal carcinoma) cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT29 | 2.01 |
| Other Pyrrole Derivative | MCF-7 (breast cancer) | 5.71 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrrole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
- Case Study : A related study demonstrated that certain pyrrole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar moieties have been evaluated for anticonvulsant activity.
- Case Study : Research on related pyrrole derivatives indicated promising anticonvulsant properties, which could extend to this compound as well .
Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its ability to modulate biological pathways makes it a target for designing novel therapeutics.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-[2-(4-bromophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[2-(4-fluorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
4-[2-(4-methylphenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Substitution with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring with attached functional groups that contribute to its biological activity. The presence of the chlorophenyl and methylbenzyl moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17ClN2O |
| Molecular Weight | 320.80 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism remains under investigation, but it is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including our compound of interest. For instance, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some pyrrole derivatives have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Antitumor Activity
Pyrrole derivatives are also being explored for their antitumor properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated a series of pyrrole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant potency against resistant strains of bacteria, suggesting a promising avenue for drug development . -
Antitumor Activity Assessment :
In vitro tests were conducted on cancer cell lines where pyrrole derivatives showed a notable reduction in cell viability at varying concentrations. These findings suggest that further exploration into the structure-activity relationship could yield more effective antitumor agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole ring followed by functionalization. For example:
Pyrrole Core Formation : Cyclocondensation of nitriles with amines or ketones under acidic conditions.
Acetylation : Reaction of 4-chlorophenylacetyl chloride with the pyrrole intermediate using a base (e.g., triethylamine) to neutralize HCl byproducts .
Benzylation : Introduction of the 2-methylbenzyl group via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) .
- Validation : Purity is confirmed by HPLC (>95%), and structural integrity by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol/dichloromethane) to obtain suitable crystals.
- Data Collection : Using a diffractometer at low temperatures (100–293 K) to minimize thermal motion artifacts .
- Refinement : Software like SHELXL and Olex2 refines atomic positions, with R-factors < 0.05 indicating high precision .
- Insights : Bond angles and torsional conformations reveal steric effects from the 2-methylbenzyl group, influencing molecular packing and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay conditions or compound purity. Strategies include:
- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition vs. cell-based assays) .
- Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted intermediates) that may skew results .
- Standardized Protocols : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables .
Q. What strategies optimize the compound’s bioavailability through structural modification?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl or acetyl moieties while monitoring logP via computational tools (e.g., ChemAxon) .
- Metabolic Stability : Replace labile esters (e.g., acetyl) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes, guiding rational design .
Q. How does the compound’s electronic configuration influence its reactivity in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The electron-withdrawing cyano group increases electrophilicity at the pyrrole C3 position .
- Kinetic Studies : Monitor reaction rates (UV-Vis or F NMR) under varying conditions to correlate electronic effects with catalytic turnover .
Analytical and Safety Considerations
Q. What advanced spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) and confirms connectivity .
- XPS (X-ray Photoelectron Spectroscopy) : Quantifies chlorine content (binding energy ~200 eV for C-Cl) and validates purity .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling protocols .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
